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Compound of Interest

Compound Name: (Diphenylphosphoryl)methanol

Cat. No.: B188468 Get Quote

A Comparative Guide Based on Density Functional Theory (DFT) Studies

(Diphenylphosphoryl)methanol is a unique ligand that incorporates both a hard phosphine

oxide donor (the P=O group) and a functional hydroxymethyl (-CH2OH) moiety. This

combination offers intriguing possibilities for coordination chemistry, including secondary

interactions through hydrogen bonding or hemilabile behavior. While direct comparative DFT

studies on (Diphenylphosphoryl)methanol are not abundant in the literature, its properties

can be effectively understood by analyzing its constituent functional parts and comparing them

to well-studied analogous ligands.

This guide provides a comparative analysis of (Diphenylphosphoryl)methanol against other

relevant ligands, primarily its parent compound, Triphenylphosphine oxide (TPPO), and other

phosphine oxides. The insights are drawn from a synthesis of existing DFT studies to provide a

robust computational perspective for researchers and drug development professionals.

Performance Comparison of Phosphine Oxide Ligands
The primary coordinating group in (Diphenylphosphoryl)methanol is the phosphoryl oxygen.

The electronic properties of the substituents on the phosphorus atom significantly influence the

basicity and coordinating ability of this oxygen. DFT provides key metrics to quantify these

interactions, such as complexation energies, bond lengths, and vibrational frequency shifts.
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The table below summarizes DFT-calculated data for various phosphine oxide ligands

complexed with metal ions, providing a baseline for understanding the potential performance of

(Diphenylphosphoryl)methanol.
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Ligand
System
Studied

Complexati
on Energy
(kcal/mol)

M-O Bond
Length (Å)

P=O Bond
Length (Å)

Notes

Tributylphosp

hine oxide

(TBPO)

Th(NO₃)₄·3T

BPO
-201.7 2.39 1.52

Most stable

complex

among those

studied with

Th(IV).[1]

Dibutylcarba

moylmethylph

osphine oxide

(CMPO)

Th(NO₃)₄·3C

MPO
-205.2 2.42 1.52

Slightly

longer M-O

bond

compared to

TBPO.[1]

Triethylphosp

hine oxide

H-bonded to

SiO₂ cluster

-16.2 (H-bond

energy)
N/A N/A

Stronger H-

bonding

interaction

compared to

TPPO.[2]

Triphenylpho

sphine oxide

(TPPO)

H-bonded to

SiO₂ cluster

-12.1 (H-bond

energy)
N/A 1.497

Weaker H-

bonding due

to less

electron-

donating

phenyl

groups.[2][3]

(Diphenylpho

sphoryl)meth

anol

(Expected)

Metal

Complex

Not Available Expected to

be similar to

TPPO

Expected to

be similar to

TPPO

The -CH₂OH

group may

enable

intramolecula

r H-bonding

or secondary

coordination,

potentially

increasing
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complex

stability.

Note: Complexation energies are highly dependent on the metal center, its oxidation state, and

the computational level of theory. The values presented are for comparative purposes within

their respective studies.

Analysis of Functional Moieties
1. The Phosphine Oxide Group: Comparison with Triphenylphosphine Oxide (TPPO)

TPPO is the closest structural analog to (Diphenylphosphoryl)methanol without the

hydroxymethyl group. DFT calculations on TPPO reveal that the phenyl groups are less

electron-donating compared to alkyl groups, which slightly reduces the electron density on the

phosphoryl oxygen.[2] This results in a weaker hydrogen bond energy (-12.1 kcal/mol) for

TPPO interacting with a silica surface compared to triethylphosphine oxide (-16.2 kcal/mol).[2]

For (Diphenylphosphoryl)methanol, the electronic effect of the -CH₂OH group on the

phosphorus center is expected to be minimal, suggesting that its fundamental P=O

coordination strength should be very similar to that of TPPO.

2. The Hydroxymethyl Group: Insights from DFT Studies on Methanol

The defining feature of (Diphenylphosphoryl)methanol is its -CH₂OH group. DFT studies on

methanol as a ligand and in clusters provide valuable insights into how this group might

behave.

Hydrogen Bonding: Methanol is known to form strong hydrogen bonds. DFT calculations of

methanol clusters show that the cyclic structures are significantly more stable than chain

structures due to cooperative H-bonding effects.[4] For instance, the methanol trimer's cyclic

form is more stable by 3.5 kcal/mol over its chain counterpart.[4] This suggests the -OH

group in (Diphenylphosphoryl)methanol is a potent hydrogen bond donor and acceptor,

capable of interacting with solvent molecules, counter-ions, or other ligands in the

coordination sphere.
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Coordination Behavior: Methanol can act as a weak ligand, coordinating to metal centers

through its oxygen atom. The adsorption energy of a single methanol molecule on a Pt(111)

surface was calculated to be -0.404 eV (approx. -9.3 kcal/mol), indicating a physical

adsorption (physisorption) process.[5] While direct coordination of the -OH group in

(Diphenylphosphoryl)methanol to a hard metal center is less likely than coordination via

the hard P=O group, it could play a role in stabilizing the complex through secondary

interactions or by coordinating to a second metal center in polynuclear complexes.

This dual functionality makes (Diphenylphosphoryl)methanol a potentially hemilabile ligand,

where the weaker -OH coordination can be displaced to open a coordination site for catalysis.

Methodologies and Computational Protocols
The data presented in this guide are derived from various DFT studies. While specific

parameters vary, the general computational approaches share common features.

General Computational Workflow:

The following diagram illustrates a typical workflow for the DFT analysis of a metal-ligand

complex.
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4. Results
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Typical workflow for DFT analysis of a metal-ligand complex.
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Specific Protocols from Cited Literature:

For Th(IV) Complexes (e.g., TBPO, CMPO):

Functional: BP86 with Grimme's D3 dispersion correction and Becke-Johnson damping

(D3BJ).[1]

Basis Set: Relativistically recontracted triple-ζ valence quality with polarization functions

(def2-TZVP).[1]

Relativistic Effects: Zero-Order Regular Approximation (ZORA) was used to account for

scalar relativistic effects.[1]

For Methanol Adsorption on Graphene:

Software: Gaussian 09.[6]

Functional: M06-2X, which is known for good performance with non-covalent interactions.

[6]

Basis Set: 6-31G(d).[6]

For Phosphine Oxides on SiO₂ Surfaces:

Functional: B3LYP.[2]

Basis Set: 6-311++G(d,p).[2]

Corrections: Zero-point vibrational energy and basis set superposition error (BSSE)

corrections were included.[2]

These protocols highlight the importance of selecting appropriate functionals and basis sets

tailored to the system of interest, particularly concerning the inclusion of dispersion corrections

for non-covalent interactions and relativistic effects for heavy elements like actinides.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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